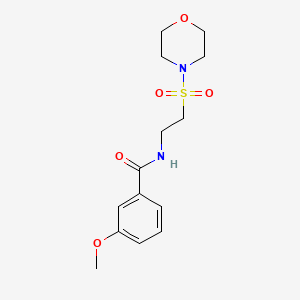

3-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-(2-morpholin-4-ylsulfonylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-20-13-4-2-3-12(11-13)14(17)15-5-10-22(18,19)16-6-8-21-9-7-16/h2-4,11H,5-10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKNUKIWIYTUEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(morpholinosulfonyl)ethylamine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxy-N-(2-(morpholinosulfonyl)ethyl)benzamide .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its potential as a biochemical probe.

Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Comparison of Benzamide Derivatives by Substituent Position and Melting Point

Key Observations :

- Substituent Position : The 3-methoxy derivative (target compound) is expected to exhibit distinct steric and electronic effects compared to 4-methoxy analogs. For example, 4-methoxy derivatives typically show higher melting points due to symmetrical packing in crystal lattices .

- Substituent Type : Chloro substituents (e.g., 4-chloro analog) significantly increase melting points (162–163°C) due to stronger halogen-mediated intermolecular interactions compared to methoxy or methyl groups .

Sulfonyl Group Variations

Table 2: Impact of Sulfonyl Group on Physicochemical Properties

Key Observations :

- Morpholinosulfonyl vs. Phenylsulfamoyl: The morpholine ring improves water solubility and metabolic stability compared to phenylsulfamoyl groups, which may exhibit higher lipophilicity .

- Sulfamoyl (NH₂) : Compounds like N-(2-sulfamoylethyl)benzamide are prone to oxidation or enzymatic degradation, limiting their therapeutic utility .

Table 3: Bioactivity of Benzamide Analogs

Key Observations :

- Sigma Receptor Targeting: Morpholinosulfonyl-containing benzamides may mimic radioiodinated analogs like [125I]PIMBA, which show high tumor affinity in prostate cancer models .

- Antioxidant Activity : Hydroxylated benzamides (e.g., THHEB) exhibit strong radical scavenging, whereas methoxy/sulfonyl derivatives likely prioritize receptor interaction over antioxidant effects .

Biological Activity

3-Methoxy-N-(2-(morpholinosulfonyl)ethyl)benzamide (CAS No. 899967-01-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, highlighting its therapeutic potential.

Chemical Structure and Synthesis

The molecular formula for this compound is C12H16N2O4S. The compound features a methoxy group, a morpholinosulfonyl moiety, and a benzamide structure, which contribute to its biological activity.

Synthesis:

The synthesis typically involves:

- Reacting 3-methoxybenzoic acid with thionyl chloride to create the acid chloride.

- Reacting the acid chloride with 2-(morpholinosulfonyl)ethylamine under basic conditions to yield the desired product.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may modulate pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various pathogens:

- Bacteria : Significant inhibition of Staphylococcus aureus and Escherichia coli.

- Fungi : Demonstrated antifungal activity, suggesting potential for developing antifungal agents.

Antiviral Activity

The compound has been evaluated for its antiviral properties against viruses such as influenza A and respiratory syncytial virus (RSV). It appears to interfere with viral replication processes, positioning it as a candidate for further antiviral drug development.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including:

- HeLa cells

- Human colon adenocarcinoma cells (RKO, HCT-116)

- Human glioma cells (U87)

The compound's cytotoxic mechanisms may involve modulation of β1-integrin/FAK signaling pathways, leading to reduced proliferation and migration of cancer cells.

Comparative Analysis with Similar Compounds

To better understand its unique properties, comparisons can be made with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Unique functional groups | Antimicrobial, antiviral, anticancer |

| N-methoxy-N-methylbenzamide | Used in organic synthesis | Limited biological activity |

| 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | Anti-inflammatory properties | Moderate efficacy |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited bacterial growth in controlled environments, supporting its potential as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : In vitro tests revealed an IC50 value of approximately 8.7 µg/mL against hepatoma cell lines (Bel7402), indicating strong anticancer properties.

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of pro-apoptotic factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.